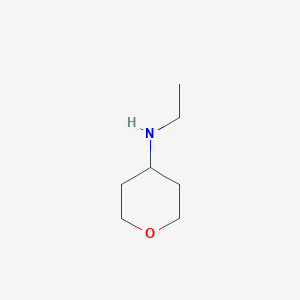

N-ethyltetrahydro-2H-pyran-4-amine

Descripción

Significance of Tetrahydropyran (B127337) Ring Systems in Heterocyclic Chemistry and Bioactive Molecules

The versatility of the THP ring is evident in its presence in a wide range of pharmaceuticals. For instance, it is a key component of drugs with diverse therapeutic applications, including anti-cancer agents, antivirals, and treatments for metabolic disorders. nih.gov The rigid, chair-like conformation of the tetrahydropyran ring also provides a predictable three-dimensional arrangement for appended functional groups, which is critical for optimizing binding affinity to a specific biological target. nih.gov This conformational rigidity helps to reduce the entropic penalty upon binding, often leading to enhanced potency.

Positional and Substituent Effects on Tetrahydropyran-4-amine Scaffold Functionality

The functionality of the tetrahydropyran-4-amine scaffold is highly dependent on the position and nature of its substituents. The placement of the amino group at the 4-position of the THP ring is a common feature in many synthetic building blocks. This specific arrangement allows for the introduction of various substituents that can project into different spatial regions, influencing the molecule's interaction with its biological target.

The nature of the substituent on the amine, in this case, an ethyl group, can significantly impact the compound's lipophilicity, basicity, and steric profile. These factors, in turn, dictate its biological activity and pharmacokinetic properties. For example, modifying the substituents on the tetrahydropyran ring or the amino group can lead to profound changes in a compound's efficacy and selectivity. Research has shown that even subtle alterations, such as the addition of a methyl group, can drastically alter a molecule's biological function. researchgate.net

The strategic placement of various functional groups on the tetrahydropyran ring is a key strategy in drug discovery. For instance, the introduction of aryl groups at specific positions of the aminotetrahydropyran scaffold has been shown to yield potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which are important targets for the treatment of type 2 diabetes. nih.gov

N-Ethyltetrahydro-2H-pyran-4-amine as a Core Structure in Medicinal Chemistry and Organic Synthesis

This compound serves as a crucial starting material or core structure in both medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a secondary amine and a tetrahydropyran ring, allows for a wide range of chemical transformations.

In medicinal chemistry, this compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The secondary amine provides a reactive handle for the attachment of various side chains and pharmacophores through reactions such as amidation, alkylation, and reductive amination. The tetrahydropyran ring, as previously discussed, imparts favorable physicochemical properties to the final drug candidate. For example, derivatives of N-substituted tetrahydro-2H-pyran-4-amines have been investigated as potent inhibitors for various biological targets. nih.gov

From an organic synthesis perspective, this compound is a versatile intermediate. The synthesis of this and related aminotetrahydropyrans can be achieved through various methods, including the reduction of the corresponding oxime or the reductive amination of tetrahydro-4H-pyran-4-one. chemicalbook.com The development of stereoselective methods for the synthesis of substituted aminotetrahydropyrans is an active area of research, as the stereochemistry of the substituents can have a profound impact on the biological activity of the final molecule. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1158623-65-4 (hydrochloride salt) |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Solid (hydrochloride salt) |

| Storage Temperature | Room Temperature |

Note: Data for the hydrochloride salt is often reported due to its increased stability and ease of handling. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBDURJWQDYZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449950 | |

| Record name | N-ethyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211814-15-2 | |

| Record name | N-ethyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211814-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development for N Ethyltetrahydro 2h Pyran 4 Amine

Strategic Approaches to Tetrahydropyran-4-one Precursor Synthesis

The synthesis of the pivotal precursor, tetrahydro-4H-pyran-4-one, can be accomplished through various strategic routes, ranging from classical cyclization reactions to modern catalytic methods. chemicalbook.com A versatile and widely used approach involves the acid-catalyzed cyclization of precursor molecules. For instance, a 6-endo trig cyclization of β-hydroxyenones can produce highly substituted tetrahydro-4H-pyran-4-ones with high diastereoselectivity. chemicalbook.com

Another powerful strategy is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.orgorganic-chemistry.org Phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization in water at room temperature, offering an environmentally friendly route to tetrahydropyran-4-ol derivatives, which can be subsequently oxidized to the desired ketone. organic-chemistry.org

For constructing highly functionalized tetrahydropyran-4-ones, a diastereoselective silyl enol ether Prins cyclization has been developed. nih.gov This method facilitates the formation of a new carbon-carbon and carbon-oxygen bond, allowing for the introduction of substituents at each carbon of the tetrahydropyran (B127337) core with yields up to 97%. nih.gov The reaction is tolerant of numerous functional groups, including esters, alcohols, and Boc-protected amines. nih.gov

An industrial-scale approach involves a two-step process starting with the reaction of 3-chloropropionyl chloride and ethylene gas in the presence of aluminum trichloride to form 1,5-dichloropentanone. google.com This intermediate is then subjected to hydrolysis and cyclization under heating with phosphoric acid and sodium dihydrogen phosphate to yield tetrahydro-4H-pyran-4-one. google.com This method is designed for industrialized production with high product purity. google.com

| Method | Starting Materials | Key Reagents/Catalysts | Key Features | Yield | Reference |

| Friedel-Crafts Acylation / Cyclization | 3-chloropropionyl chloride, ethylene | AlCl₃, H₃PO₄, NaH₂PO₄ | Suitable for industrial scale-up, high purity product. | Not specified | google.com |

| Silyl Enol Ether Prins Cyclization | Hydroxy silyl enol ether, aldehyde | BF₃·OEt₂ | High diastereoselectivity, tolerates many functional groups. | Up to 97% | nih.gov |

| Ruthenium-Catalyzed Coupling / Cyclization | Pent-2-yne-1,5-diols, Michael acceptors | Ruthenium catalyst, Acid catalyst | Atom-economic, high regioselectivity and diastereoselectivity. | High | chemicalbook.com |

| Prins Cyclization | Homoallylic alcohol, aldehyde | Phosphomolybdic acid | Environmentally friendly (uses water as solvent), all-cis selectivity. | High | organic-chemistry.org |

Optimized Reductive Amination Protocols for N-Ethyltetrahydro-2H-pyran-4-amine Synthesis

Reductive amination is the most common and efficient method for synthesizing this compound from its precursor, tetrahydro-4H-pyran-4-one. organic-chemistry.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and ethylamine (B1201723), which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comyoutube.com The choice of reducing agent is critical for optimizing the reaction's efficiency, selectivity, and scalability.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, capable of reducing the intermediate iminium ion faster than the starting ketone. organic-chemistry.orgmasterorganicchemistry.com Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄), often used in conjunction with a Lewis acid like Ti(Oi-Pr)₄ to facilitate imine formation. organic-chemistry.org Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source is another effective method, often favored in industrial settings for its cost-effectiveness and cleaner work-up. organic-chemistry.org

The reaction conditions, such as solvent, temperature, and pH, are also crucial. Protic solvents like methanol or ethanol (B145695) are commonly used. The addition of a small amount of acetic acid can catalyze imine formation, but the pH must be carefully controlled to avoid deactivation of the amine nucleophile. organic-chemistry.org

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, RT, 18h | Mild, selective for imines over ketones, general applicability. | Stoichiometric, relatively expensive. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, AcOH, 24h | Selectively reduces imines at acidic pH. | Toxic cyanide byproduct. | organic-chemistry.orgmasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | MeOH, reflux | Inexpensive, readily available. | Less selective, can reduce ketones; may require additives like Ti(Oi-Pr)₄. | organic-chemistry.orgorganic-chemistry.org |

| Catalytic Hydrogenation (H₂) | 10% Pd/C, EtOH, 40°C, 5 atm | Atom-economic, clean byproducts, scalable. | Requires specialized pressure equipment. | organic-chemistry.org |

The introduction of the ethyl group onto the nitrogen atom of the tetrahydropyran amine scaffold can be achieved via two main strategies: direct N-alkylation or reductive alkylation (more commonly known as reductive amination).

Direct N-alkylation would involve reacting tetrahydro-2H-pyran-4-amine with an ethylating agent, such as ethyl iodide or diethyl sulfate. However, a significant challenge with this approach is controlling the extent of alkylation. masterorganicchemistry.comacs.org The nucleophilicity of the nitrogen atom increases with each alkylation, often leading to the formation of undesired tertiary amine and even quaternary ammonium salt byproducts (overalkylation). masterorganicchemistry.comacs.org Achieving selective mono-alkylation can be difficult and often results in lower yields of the desired secondary amine. masterorganicchemistry.com

In contrast, reductive amination provides a much more controlled and selective route to this compound. masterorganicchemistry.comresearchgate.net By reacting tetrahydro-4H-pyran-4-one directly with ethylamine, an imine intermediate is formed, which is then reduced. masterorganicchemistry.com This process inherently avoids the issue of overalkylation because the reaction between the ketone and a secondary amine to form an enamine is often slower and less favorable under the same conditions, and the resulting secondary amine product is generally less reactive towards further reductive amination than the primary amine starting material. organic-chemistry.org This makes reductive amination the superior and more commonly employed strategy for synthesizing N-substituted amines like the title compound. researchgate.net

Chemo- and Regioselective Transformations for Tetrahydropyran Ring Construction

The construction of the tetrahydropyran ring, the core scaffold of the target molecule, can be achieved through various transformations that exhibit high levels of chemo- and regioselectivity. These methods are crucial for creating complex and substituted tetrahydropyran systems. nih.gov

Metal-mediated cyclizations offer a powerful tool for ring construction. nih.govresearchgate.net For example, platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins is tolerant of numerous functional groups, providing a direct route to the tetrahydropyran ring. organic-chemistry.org Similarly, hetero-Diels-Alder reactions provide a convergent and stereocontrolled pathway to dihydropyran intermediates, which can be further elaborated to the saturated tetrahydropyran ring. nih.govnih.gov This cycloaddition reaction establishes the ring structure and can control the relative stereochemistry of multiple substituents in a single step. nih.gov

Intramolecular Michael additions (oxa-Michael reactions) are another key strategy. nih.govresearchgate.net This involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone or ester, where the hydroxyl group adds to the activated double bond to form the six-membered ring. This method is highly effective for forming the tetrahydropyran skeleton with specific substitution patterns.

Furthermore, cyclizations involving oxocarbenium ion intermediates are a cornerstone of tetrahydropyran synthesis. nih.govresearchgate.net These reactive intermediates can be trapped intramolecularly by a suitably positioned nucleophile, such as an alkene (in Prins-type cyclizations) or an enol silane, to form the ring with predictable regiochemistry. nih.govnih.gov

The formation of the tetrahydropyran ring is the key step in the synthesis of tetrahydropyran-4-amine precursors. Several types of cyclization reactions are employed to construct this heterocyclic core.

Prins Cyclization: This is a classic and versatile method involving the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. beilstein-journals.orgorganic-chemistry.org The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the alkene to form a cationic intermediate that is subsequently captured by a nucleophile. beilstein-journals.org This method can produce highly substituted tetrahydropyrans with excellent stereocontrol. nih.gov For instance, the reaction can be mediated by Lewis acids like InCl₃ or Brønsted acids. organic-chemistry.org

Radical Cyclization: This strategy involves the generation of a radical on a side chain, which then adds to a suitably positioned double or triple bond to form the ring. nih.govacs.org For example, an oxygen-centered radical can be generated from a δ,ε-unsaturated alcohol, which then cyclizes to form the tetrahydropyran ring. This approach offers an alternative pathway that operates under different mechanistic principles than ionic cyclizations. acs.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of various ring sizes, including tetrahydropyrans. nih.govresearchgate.net This reaction uses ruthenium-based catalysts (e.g., Grubbs catalysts) to form a new double bond within a diene precursor, effectively closing the ring. The resulting dihydropyran can then be hydrogenated to the saturated tetrahydropyran system.

Intramolecular Hydroalkoxylation: This involves the addition of an internal hydroxyl group across a carbon-carbon double or triple bond. organic-chemistry.org The reaction can be catalyzed by various transition metals, including platinum, gold, or copper, and provides a direct and atom-economical route to the tetrahydropyran ring from acyclic hydroxy-alkenes. organic-chemistry.org

Scalable Synthetic Routes and Manufacturing Considerations for this compound

For the large-scale synthesis and manufacturing of this compound, considerations of cost, safety, efficiency, and environmental impact are paramount. The synthetic route must be robust, reproducible, and utilize readily available, inexpensive starting materials.

A scalable route to the key intermediate, tetrahydro-4H-pyran-4-one, is detailed in a patented process designed for industrial production. google.com This process begins with the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride, followed by an intramolecular Williamson ether synthesis-type cyclization of the resulting 1,5-dichloropentan-3-one. google.com This route avoids expensive reagents and is amenable to large-scale reactor conditions. google.com

The subsequent reductive amination step also requires careful optimization for manufacturing. While reagents like NaBH(OAc)₃ offer excellent selectivity in laboratory settings, their high cost and the stoichiometric nature of the reaction can be prohibitive on a large scale. organic-chemistry.org Catalytic hydrogenation is often the preferred industrial method. organic-chemistry.org It uses inexpensive gaseous hydrogen and a recyclable catalyst (e.g., Pd/C, Raney Nickel), generates water as the only byproduct, and simplifies product isolation. However, it requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.

Process optimization would focus on maximizing throughput and yield while minimizing waste. This includes optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time. Solvent selection is also critical, with a focus on recoverable and environmentally benign options. The final purification of this compound, likely via distillation, must be optimized to achieve the required purity specifications for its intended use.

Enantioselective Synthesis of this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives, which may possess valuable properties, requires enantioselective methodologies. These strategies focus on establishing stereocenters on the tetrahydropyran ring with high enantiomeric excess (ee).

One powerful approach is the catalytic asymmetric hetero-Diels-Alder reaction . nih.gov This method allows for the construction of a chiral dihydropyran ring from an activated diene and an aldehyde in the presence of a chiral catalyst. The resulting enol ether can then be converted into a chiral substituted tetrahydropyran-4-one, which serves as a precursor to the final chiral amine derivative.

Another effective strategy involves the catalytic asymmetric allylation of an aldehyde. nih.gov For example, the reaction of an aldehyde with 2-(trimethylsilylmethyl)allyltri-n-butylstannane using a chiral BINOL-titanium catalyst can produce non-racemic hydroxy allylsilanes in high yield and enantioselectivity. nih.gov These intermediates can then undergo a subsequent Lewis acid-promoted cyclization with a second aldehyde to form chiral 2,6-disubstituted tetrahydropyrans. nih.gov

The enantioselective Prins cyclization also offers a route to chiral tetrahydropyran derivatives. By employing chiral catalysts, it is possible to control the absolute stereochemistry of the newly formed stereocenters during the ring-forming event.

Furthermore, the enantioselective synthesis of chiral propargylic alcohols, which can be precursors to tetrahydropyran rings, has been achieved with excellent enantioselectivity (up to 99:1 er) using chiral ligands in reactions with ketimines. uva.es These chiral building blocks can then be elaborated into the desired chiral this compound derivatives through subsequent cyclization and functional group manipulations.

Chemical Reactivity and Synthetic Utility of N Ethyltetrahydro 2h Pyran 4 Amine

Aminic Group Reactivity in Complex Molecule Assembly

The secondary amine group is the primary center of reactivity in N-ethyltetrahydro-2H-pyran-4-amine. This functional group imparts basic properties to the molecule and possesses a lone pair of electrons on the nitrogen atom, making it a competent nucleophile. organic-chemistry.org The presence of the N-H proton allows it to participate in hydrogen bonding, which can influence the solubility and conformational preferences of the molecule and its derivatives. organic-chemistry.org In the assembly of complex molecules, this amine can serve as a key point for introducing nitrogen-containing functionalities or for linking different molecular fragments. Its reactivity is typical of a secondary amine, allowing it to engage in a wide array of chemical transformations. organic-chemistry.org

Nucleophilic Properties and Their Application in Organic Transformations

The nucleophilic nature of the secondary amine in this compound is fundamental to its synthetic utility. organic-chemistry.org The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, initiating a variety of bond-forming reactions. This property is harnessed in numerous organic transformations, including acylations, alkylations, and conjugate additions. The steric hindrance around the nitrogen atom, influenced by the ethyl group and the bulky tetrahydropyran (B127337) ring, can modulate its nucleophilicity and selectivity in these reactions.

Derivatization Strategies for Structural Modification and Functionalization

The amenability of this compound to derivatization allows for extensive structural modification and functionalization, making it a versatile scaffold in drug discovery and materials science. sigmaaldrich.combioorganic-chemistry.com

One of the most common derivatization strategies involves the reaction of the amine group to form stable amide and urea (B33335) linkages. These functional groups are prevalent in biologically active compounds.

Amide Formation: this compound can be readily converted into its corresponding amides through reaction with various acylating agents. masterorganicchemistry.com The most common methods include reaction with acyl chlorides or acid anhydrides under basic conditions. masterorganicchemistry.com Alternatively, direct coupling with carboxylic acids can be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). masterorganicchemistry.comias.ac.in

Urea Formation: The synthesis of urea derivatives from this compound can be accomplished through several methods. A straightforward approach is the reaction with an appropriate isocyanate. organic-chemistry.orgnih.gov Other methods involve the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or the reaction with carbamates, such as 4-nitrophenyl carbamates, which act as effective carbamoylating agents. bioorganic-chemistry.comnih.gov These reactions typically proceed under mild conditions to afford the desired N,N'-disubstituted ureas in good yields. organic-chemistry.orgbioorganic-chemistry.com

| Derivative Type | General Reaction | Reactant for Derivatization | Resulting Linkage |

|---|---|---|---|

| Amide | Acylation | Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent | -N(Et)-CO-R |

| Urea | Carbamoylation | Isocyanate (R-NCO) or Carbamate | -N(Et)-CO-NH-R |

| Sulfonamide | Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | -N(Et)-SO₂-R |

Modern cross-coupling reactions provide powerful tools for forming carbon-nitrogen bonds, and this compound is a suitable substrate for such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of arylamines. wikipedia.orglibretexts.org this compound can be coupled with a variety of aryl halides (bromides, iodides) or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) to furnish N-aryl-N-ethyltetrahydro-2H-pyran-4-amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org

Reductive Amination: While this compound is itself a product of reductive amination (from tetrahydro-2H-pyran-4-one and ethylamine), it can in principle undergo further alkylation via reductive amination if reacted with an aldehyde or ketone in the presence of a reducing agent. However, this would lead to a tertiary amine, and its utility would depend on the specific synthetic goal. A more common application of reductive amination in this context is its own synthesis. youtube.com

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) or Aryl Triflate (Ar-OTf) | Palladium Catalyst, Phosphine Ligand, Base | N-Aryl-N-ethyltetrahydro-2H-pyran-4-amine |

| Suzuki-Miyaura Coupling (Aminative Variant) | Aryl Boronic Acid (Ar-B(OH)₂) | Palladium Catalyst, Amination Reagent | N-Aryl-N-ethyltetrahydro-2H-pyran-4-amine |

This compound as a Building Block in Multi-Step Syntheses

The structural features of this compound, particularly the presence of the tetrahydropyran ring, make it an attractive building block for the synthesis of biologically active molecules. bioorganic-chemistry.comnih.gov The tetrahydropyran motif is a common substructure in many natural products and approved drugs, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.

For instance, related aminotetrahydropyran scaffolds have been incorporated into potent and selective inhibitors of various enzymes and receptors. An example includes the synthesis of androgen receptor antagonists, where the tetrahydropyran unit plays a crucial role in ligand-receptor interactions. ias.ac.in While specific examples detailing the multi-step synthesis starting from this compound are often found in patent literature, the general strategy involves utilizing the amine functionality as a handle to introduce the scaffold into a larger molecule. nih.gov The compound can be employed in the synthesis of novel heterocyclic systems with potential applications in areas such as oncology and infectious diseases. nih.govbohrium.com

Pharmacological and Biological Applications of N Ethyltetrahydro 2h Pyran 4 Amine Scaffolds

The Tetrahydropyran-4-amine Moiety as a Privileged Structure in Drug Discovery

The tetrahydropyran (B127337) (THP) ring is a frequently utilized three-dimensional system in marketed drugs, second in prevalence only to the flat, two-dimensional phenyl ring. chemicalbook.com This prevalence has led to the classification of the THP moiety, and specifically the tetrahydropyran-4-amine scaffold, as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a highly valuable starting point for drug discovery programs. Its utility is seen in the development of treatments for cancer, where 4-aminotetrahydropyran (B1267664) can be used as a reactant in the synthesis of aminothiazole compounds. chemicalbook.com The saturated, non-planar nature of the THP ring allows for the precise spatial arrangement of substituents, which is crucial for achieving high-affinity and selective interactions with protein targets. Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, improving pharmacokinetic properties such as solubility and metabolic stability. The versatility of this scaffold is also demonstrated by its successful use as a bioisosteric replacement for the piperidine (B6355638) ring in the development of potent monoamine transporter ligands. researchgate.net

Exploration of N-Ethyltetrahydro-2H-pyran-4-amine in Pharmaceutical Development

This compound, identified by its CAS number 211814-15-2, serves as a key chemical building block and intermediate in the synthesis of more complex molecules for drug discovery. sigmaaldrich.combldpharm.com Its structure, featuring a secondary amine and a tetrahydropyran ring, makes it an attractive starting material for creating libraries of diverse compounds. The synthesis of related tetrahydropyran amines, such as 4-aminotetrahydropyran, can be achieved through methods like the reduction of a corresponding oxime using a catalyst like Raney Nickel. chemicalbook.com This foundational compound is then available for further chemical modification, such as the addition of the ethyl group to the amine, to produce this compound. This intermediate is used in the development of various therapeutic agents, including those targeting HIV protease and kinase inhibitors. nih.govnih.gov

This compound in G-Protein Coupled Receptor (GPCR) Ligand Design

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. nih.gov The design of ligands that can selectively modulate these receptors is a major focus of pharmaceutical research. The structural properties of the this compound scaffold make it a useful component in the design of GPCR ligands. Its three-dimensional shape can be exploited to achieve specific orientations within the receptor's binding pocket, a key factor in determining a ligand's functional activity, such as whether it acts as an agonist or an antagonist. nih.gov

Application in Nociceptin Receptor (NOP) Modulators and Related Systems

The Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP) is a member of the opioid receptor family and a GPCR that is involved in a wide range of physiological processes, including pain, mood regulation, and addiction. nih.govdoi.org Modulators of the NOP receptor are being investigated as potential treatments for pain, depression, and substance abuse disorders. nih.gov While direct use of this compound in a specific NOP modulator is not prominently detailed, the tetrahydropyran scaffold is highly relevant. Crystal structures of the NOP receptor have been solved in complex with piperidine-based antagonists. drugbank.com Given that the tetrahydropyran ring is a known and effective bioisostere of the piperidine ring, this suggests that scaffolds like this compound are highly suitable for the design of novel NOP receptor ligands. researchgate.net The development of such ligands often involves creating peptide mimetics that replicate the binding of the endogenous peptide N/OFQ. drugbank.com

Development of Ligands for Other Receptor Targets

The utility of the tetrahydropyran-4-amine scaffold extends beyond the NOP receptor. Analogs based on this structure have been synthesized and evaluated for their affinity at various monoamine transporters, which are themselves a class of crucial drug targets. Specifically, derivatives of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine have been tested for their ability to inhibit the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.netnih.gov These transporters are key to regulating neurotransmitter levels in the brain, and inhibitors are used to treat conditions like depression and attention-deficit/hyperactivity disorder. The research into these analogs demonstrates the successful bioisosteric replacement of a piperidine ring with a pyran moiety, leading to potent and selective transporter ligands. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For analogs of this compound, SAR studies have elucidated key requirements for potent activity at various targets.

In the development of monoamine transporter inhibitors based on a disubstituted tetrahydropyran scaffold, modifications at different positions on the ring had distinct effects on activity. nih.gov For instance, extending a side chain at the 6-position of the tetrahydropyran ring led to a two-fold improvement in activity at the dopamine transporter, whereas similar extensions at the 3-position resulted in a loss of activity. nih.gov This highlights the specific spatial constraints of the transporter's binding site. The data from these studies are crucial for guiding the rational design of more effective compounds.

Table 1: SAR Findings for Tetrahydropyran Analogs Targeting Monoamine Transporters

Data sourced from studies on (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives. nih.gov

| Modification Position | Change | Effect on Activity (DAT) |

|---|---|---|

| 3-Position | Side-chain extension | Loss of activity |

| 6-Position | Side-chain extension | 2-fold improvement |

Investigation of this compound in Agrochemical Research and Development

While the this compound scaffold is well-explored in medicinal chemistry, its application in agrochemical research is less documented in publicly available literature. Agrochemical development often utilizes heterocyclic compounds, and chiral ferrocenyl phosphines containing such scaffolds have been used as ligands in the synthesis of agrochemicals. wikipedia.org However, specific research detailing the investigation or application of this compound or its direct analogs as active ingredients in pesticides, herbicides, or other agrochemical products is not readily found. The compound's primary role appears to be as a building block in pharmaceutical, rather than agrochemical, research and development. bldpharm.com

Computational and Theoretical Investigations of N Ethyltetrahydro 2h Pyran 4 Amine

Conformational Analysis and Stereochemical Considerations of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (THP) ring is a common structural motif in many natural products and synthetic compounds. Its non-planar structure leads to distinct conformational isomers. Like cyclohexane, the THP ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents on the ring can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).

For a substituted tetrahydropyran like N-ethyltetrahydro-2H-pyran-4-amine, the ethylamine (B1201723) group at the C4 position will preferentially occupy the equatorial position. This arrangement is energetically more favorable as it avoids 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogen atoms or lone pairs on the ring's oxygen atom.

Table 1: Conformational Preferences in Substituted Saturated Rings

| Ring System | Preferred Conformation | Rationale for Preference |

| Tetrahydropyran | Chair | Minimizes torsional and angle strain. |

| Substituent at C4 | Equatorial | Avoids unfavorable 1,3-diaxial steric interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into molecular stability, reactivity, and spectroscopic characteristics. For pyran derivatives, DFT methods have been used to determine structural properties and electronic profiles. bohrium.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The molecular electrostatic potential (MEP) map is another valuable output. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group is expected to be an electron-rich region, making it a likely site for protonation or interaction with electrophiles. Conversely, the hydrogen atom attached to the nitrogen would be an electron-poor site.

Table 2: Computed Electronic Properties for Related Aminotetrahydropyran Structures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |

| This compound | C7H15NO | 129.20 | 0.6 | 21.3 |

| N-methyltetrahydro-2H-pyran-4-amine | C6H13NO | 115.17 | 0.2 | 21.3 |

| Tetrahydro-2H-pyran-4-amine | C5H11NO | 101.15 | -0.1 | 26.0 |

Data sourced from PubChem computational models. nih.govnih.govsigmaaldrich.com

Molecular Modeling and Docking Studies for Receptor Interaction Prediction

Molecular modeling and docking are computational techniques used to predict how a ligand (like this compound) might bind to the active site of a biological target, typically a protein or enzyme. nih.gov This process is fundamental in structure-based drug design.

The this compound scaffold is valuable in medicinal chemistry. The THP ring acts as a bioisostere for other cyclic structures and can improve physicochemical properties such as solubility. The amine group can serve as a key interaction point, forming hydrogen bonds with amino acid residues in a receptor's binding pocket.

Docking studies involve placing a 3D model of the ligand into the 3D structure of the receptor and calculating a "docking score" or binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction. For example, in studies on EGFR inhibitors, docking simulations revealed that specific moieties on a heterocyclic scaffold form crucial hydrogen bonds and hydrophobic interactions with residues like Met769, Val702, and Ala719 in the active site. nih.gov Similarly, docking this compound or its derivatives into various receptor models would predict potential biological targets and the key interactions driving binding, such as hydrogen bonds from the N-H group and potential hydrophobic interactions involving the ethyl group and the aliphatic parts of the pyran ring.

Ligand Design and Virtual Screening Applications Utilizing the this compound Framework

The this compound structure serves as an excellent framework, or scaffold, for ligand design and virtual screening. nih.gov In modern drug discovery, large chemical libraries are computationally screened against a target protein to identify potential "hits". nih.gov This process, known as virtual screening, is faster and more cost-effective than traditional high-throughput screening. nih.gov

The THP scaffold is particularly useful in "scaffold hopping," a strategy where a known active core is replaced with a novel one to discover new chemical classes with similar biological activity but potentially improved properties (e.g., better patentability, selectivity, or ADME profile). nih.gov

Researchers can use the this compound framework as a starting point. By computationally adding different functional groups to the amine, the pyran oxygen, or the ring itself, vast virtual libraries of new compounds can be generated. These libraries are then screened against biological targets. This approach, combining ligand-based and structure-based design, has been successfully used to identify new scaffolds for various targets, such as shikimate kinase inhibitors in the fight against tuberculosis. nih.gov The goal is to design ligands that not only have high binding affinity but also possess desirable drug-like properties. nih.gov

Analytical Methodologies for N Ethyltetrahydro 2h Pyran 4 Amine Characterization

Advanced Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of N-ethyltetrahydro-2H-pyran-4-amine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing detailed information about the atomic connectivity and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence of the ethyl and tetrahydropyran (B127337) moieties and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The ethyl group will produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from coupling with the adjacent methylene and methyl groups, respectively. The protons on the tetrahydropyran ring will appear as a series of multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen (N-H) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the carbons of the tetrahydropyran ring. The chemical shifts of the ring carbons, particularly the carbon attached to the nitrogen, are indicative of the substitution pattern.

Purity assessment by NMR is achieved by comparing the integral ratios of the signals corresponding to the analyte with those of any impurities present. The presence of unexpected signals can indicate the presence of residual solvents, starting materials, or byproducts.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.1 (triplet) | ~15 |

| Ethyl CH₂ | ~2.6 (quartet) | ~45 |

| N-H | Variable (broad singlet) | - |

| C4-H (on ring) | ~2.8 (multiplet) | ~50 |

| Ring CH₂ (adjacent to N) | ~1.5-1.9 (multiplets) | ~35 |

| Ring CH₂ (adjacent to O) | ~3.4-4.0 (multiplets) | ~68 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₅NO, the expected monoisotopic mass is approximately 129.1154 u.

Under electron ionization (EI), the molecule is expected to undergo fragmentation through characteristic pathways for cyclic amines. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation route for amines. miamioh.edulibretexts.org In the case of this compound, this could involve the loss of an ethyl radical or cleavage within the tetrahydropyran ring. The resulting fragment ions provide a fingerprint that can be used to confirm the structure.

Predicted Mass Spectrometry Data for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.1226 |

| [M+Na]⁺ | 152.1046 |

| [M-H]⁻ | 128.1081 |

| [M]⁺ | 129.1154 |

Data based on theoretical calculations.

Common fragmentation pathways for cyclic amines also include the loss of small neutral molecules. whitman.edu The fragmentation pattern of this compound would be analyzed to identify characteristic losses that support the proposed structure.

Chromatographic Methods for Separation, Identification, and Purity Profiling

Chromatographic techniques are fundamental for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For a basic compound like this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as trifluoroacetic acid or formic acid to improve peak shape and resolution by protonating the amine. Detection is commonly performed using a UV detector, although a mass spectrometer (LC-MS) can provide greater sensitivity and specificity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. Due to the polarity of amines, which can lead to peak tailing on standard non-polar columns, derivatization is often employed to improve chromatographic performance. researchgate.netvt.edu Reagents such as trifluoroacetic anhydride can be used to convert the secondary amine into a less polar and more volatile amide derivative, resulting in sharper peaks and better resolution. researchgate.net The choice of a suitable capillary column, such as one with a mid-polar stationary phase, is also crucial for good separation. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (GC-MS) allows for definitive identification of the compound and any impurities based on their mass spectra.

This compound possesses a chiral center at the C4 position of the tetrahydropyran ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective in the separation of a broad range of racemic compounds, including amines. nih.govyakhak.orgmdpi.comresearchgate.netpreprints.org The separation can be performed using normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) mobile phases. The choice of the specific CSP and mobile phase conditions is critical for achieving optimal enantiomeric resolution.

Typical Chiral HPLC Parameters for Amine Separation:

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) |

| Mobile Phase (Normal Phase) | n-Hexane / Ethanol (B145695) or Isopropanol with an amine additive (e.g., diethylamine) |

| Mobile Phase (Polar Organic) | Acetonitrile / Methanol with an acidic or basic additive |

| Detection | UV or Mass Spectrometry |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the tetrahydropyran ring in this compound.

Future Perspectives and Emerging Research Avenues for N Ethyltetrahydro 2h Pyran 4 Amine

Development of Next-Generation Analogues with Enhanced Bioactivity and Selectivity

The development of novel analogues from the N-ethyltetrahydro-2H-pyran-4-amine core structure represents a significant frontier. The primary goal is to modulate the molecule's properties to achieve higher potency and more specific interactions with biological targets. The tetrahydropyran (B127337) ring is a versatile scaffold that can be modified at various positions. researchgate.net Research efforts are likely to focus on several key areas of structural modification:

Substitution on the Pyran Ring: Introducing substituents on the carbon atoms of the tetrahydropyran ring can profoundly influence the molecule's conformation and its interactions with protein binding pockets. For instance, creating stereochemically defined cis- or trans-disubstituted tetrahydropyrans can lead to highly selective ligands. researchgate.net

Modification of the N-Alkyl Group: The ethyl group on the amine can be replaced with a wide range of other alkyl or aryl groups. This can alter the compound's lipophilicity, basicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

Bioisosteric Replacement: The ether oxygen of the pyran ring could be replaced with other heteroatoms (e.g., sulfur to form a thiane) or the secondary amine could be modified to explore different interaction patterns with target proteins.

These targeted modifications aim to create a library of analogues with fine-tuned properties, enhancing the potential for discovering new therapeutic agents.

Table 1: Potential Analogues and Targeted Property Enhancements

| Analogue Type | Example Modification | Targeted Property Enhancement | Rationale |

|---|---|---|---|

| Ring-Substituted | Introduction of hydroxyl or methyl groups on the pyran ring. | Increased polarity, improved binding through new interactions, enhanced stereospecificity. | Additional functional groups can form new hydrogen bonds or van der Waals interactions within a target's binding site. |

| N-Acyl Derivatives | Conversion of the secondary amine to an amide. | Reduced basicity, potential for new hydrogen bond donor/acceptor patterns. | Amides are generally more metabolically stable than amines and have different electronic properties. |

| N-Aryl Derivatives | Replacement of the ethyl group with a phenyl or substituted phenyl ring. | Introduction of pi-stacking interactions, altered lipophilicity. | Aromatic rings can engage in specific interactions with aromatic amino acid residues in a protein target. |

| Extended Chain Analogues | Increasing the length of the N-alkyl chain. | Modified lipophilicity and conformational flexibility. | Chain length can be optimized to fit deeper into hydrophobic pockets of a target protein. |

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govyoutube.com this compound possesses several characteristics that make it an excellent candidate for inclusion in fragment libraries.

Its low molecular weight (129.20 g/mol ) and structural simplicity are hallmarks of a good fragment. nih.gov These fragments can sample chemical space efficiently and serve as starting points for building more complex and potent drug candidates through techniques like fragment growing or linking. youtube.com The tetrahydropyran ring provides a rigid, three-dimensional scaffold, which is often favored in FBDD to reduce the entropic penalty upon binding.

Table 2: Properties of this compound Relevant to FBDD

| Property | Value/Description | Significance in FBDD |

|---|---|---|

| Molecular Weight | 129.20 g/mol nih.gov | Fits well within the typical fragment molecular weight range (<300 Da), allowing for significant scope for optimization. youtube.com |

| Structure | Contains a saturated heterocyclic ring and a secondary amine. cymitquimica.com | Provides a 3D vector for exploration and a handle for synthetic elaboration. |

| Complexity | Low; contains a simple alkyl substituent and a common heterocyclic core. | High probability of making efficient, high-quality interactions with a target protein (high ligand efficiency). youtube.com |

| Functionality | Amine group can act as a hydrogen bond donor and acceptor. cymitquimica.com | Provides key interactions for initial binding and a point for chemical modification. |

Furthermore, the this compound scaffold could be adapted for the design of covalent inhibitors. These inhibitors form a permanent chemical bond with their target protein, often leading to enhanced potency and prolonged duration of action. nih.gov While the parent compound is not reactive, its secondary amine provides a synthetic handle to attach a "warhead"—an electrophilic group like an acrylamide (B121943) or a fluoromethyl ketone. This warhead can then react with a nucleophilic amino acid residue (such as cysteine or serine) in the target's binding site, forming an irreversible covalent bond. nih.gov

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of heterocyclic compounds like tetrahydropyrans is an area where green chemistry principles can be effectively applied. Traditional synthetic methods can involve harsh reagents and generate significant waste. rsc.org Future research will likely focus on developing more environmentally benign routes to this compound and its derivatives.

Key strategies include:

Use of Greener Solvents: Shifting from hazardous organic solvents to more sustainable alternatives like water or ethanol (B145695) is a core tenet of green chemistry. ajgreenchem.com The Prins cyclization, a classic method for forming tetrahydropyran rings, has been shown to work efficiently in water.

Catalysis: Employing reusable catalysts, including ionic liquids or solid-supported catalysts, can streamline purification and reduce waste. ajgreenchem.com Metal-catalyzed cyclizations also offer efficient routes to the tetrahydropyran core. organic-chemistry.org

Renewable Feedstocks: There is growing interest in synthesizing amines and other chemical building blocks from renewable biomass sources, which could offer a sustainable long-term alternative to petrochemical-based synthesis. rsc.orgrsc.orgrug.nl

Table 3: Comparison of Synthetic Approaches for Tetrahydropyran Derivatives

| Approach | Traditional Method | Green Chemistry Alternative | Advantage of Green Approach |

|---|---|---|---|

| Reaction Type | Multi-step synthesis with protection/deprotection. | One-pot, three-component condensation. researchgate.net | Higher atom economy, fewer waste streams, reduced labor. |

| Solvent | Chlorinated organic solvents (e.g., dichloromethane). | Aqueous ethanol or water. researchgate.netajgreenchem.com | Reduced toxicity and environmental impact. |

| Catalyst | Stoichiometric acid or base promoters. | Reusable ionic liquids or heterogeneous catalysts. ajgreenchem.com | Catalyst can be recovered and reused, simplifying product purification. |

| Starting Materials | Petroleum-derived feedstocks. | Biomass-derived platform chemicals. rug.nl | Use of renewable resources, potential for a circular economy. |

Translational Research into Preclinical and Clinical Applications

While this compound itself is a building block, its derivatives hold potential for translation into clinical candidates. The tetrahydropyran scaffold is a component of several marketed drugs and compounds in clinical investigation for a range of diseases. researchgate.net For example, pyran-containing molecules have been investigated as anticancer agents and for the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov

Translational research for analogues of this compound would involve a systematic evaluation process:

In Vitro Screening: Testing new analogues against panels of disease-relevant targets (e.g., kinases, proteases, G-protein coupled receptors) to identify initial hits.

Preclinical Evaluation: Promising compounds would be subjected to cell-based assays to determine their efficacy in disease models. This would be followed by pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties.

In Vivo Studies: Lead candidates would then be tested in animal models to evaluate their therapeutic effect and to gather preliminary safety data before any consideration for human trials.

The presence of the tetrahydropyran ring, known to often confer favorable drug-like properties, provides a strong rationale for advancing derivatives of this compound through this translational pipeline. cymitquimica.com

Table 4: Examples of Therapeutic Areas for Pyran-Containing Compounds

| Therapeutic Area | Example Target/Mechanism | Reference |

|---|---|---|

| Oncology | Cyclin-Dependent Kinase (CDK4/6) Inhibition | nih.gov |

| Infectious Diseases (HIV) | HIV Protease Inhibition | nih.gov |

| Neurodegenerative Diseases | Targeting pathways involved in Alzheimer's Disease | researchgate.net |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling N-ethyltetrahydro-2H-pyran-4-amine in laboratory settings?

- Methodological Answer : Strict safety measures include wearing protective eyewear, gloves, and lab coats to avoid skin contact. Work should be conducted in a fume hood to prevent inhalation. Post-experiment waste must be segregated and disposed of via certified hazardous waste management services to mitigate environmental risks .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : Common approaches involve reductive amination of tetrahydropyran-4-one with ethylamine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Solvent selection (e.g., anhydrous tetrahydrofuran or ethanol) and temperature control (0–25°C) are critical for optimizing yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques validate the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural assignments (e.g., ethyl group signals at δ ~1.1 ppm and tetrahydropyran ring protons at δ ~3.4–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 130.16 for C7H15NO).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve selectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Temperature Gradients : Gradual heating (e.g., 50–80°C) minimizes side reactions during cyclization steps.

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer :

- Data Cross-Validation : Compare empirical measurements (e.g., differential scanning calorimetry for melting point) with computational predictions (e.g., COSMO-RS for solubility).

- Literature Meta-Analysis : Reconcile discrepancies by aggregating data from authoritative sources (e.g., PubChem, ECHA) and flagging outlier values for experimental verification.

- Standardized Protocols : Adopt ASTM guidelines for property determination (e.g., ASTM E1719 for boiling point measurements) .

Q. How does the steric and electronic environment of this compound influence its reactivity in organocatalytic applications?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution and nucleophilic sites.

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to identify rate-determining steps.

- X-ray Crystallography : Resolve crystal structures to analyze conformational preferences (e.g., chair vs. boat tetrahydropyran ring) impacting catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.